2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Description
2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an ethyl substituent at the (3R,4S) position of the piperidine ring. This compound is structurally significant in medicinal chemistry, particularly as a building block for protease inhibitors or enzyme modulators due to its stereochemical complexity and functional group diversity. Its Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic procedures .
Properties
IUPAC Name |
2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-5-10-9-15(13(18)19-14(2,3)4)7-6-11(10)8-12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSVBLJYTBVHLR-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid typically involves multiple steps. Each step requires specific reagents, solvents, and conditions to ensure the desired product's formation.
Formation of the Piperidine Ring: : The piperidine ring is synthesized through a series of reactions, often starting with the condensation of a suitable amine with a carbonyl compound to form a ketone. This intermediate can undergo reductive amination to yield the piperidine ring.
Substitution and Protection:
Final Coupling: : The acetic acid moiety is introduced via an acylation reaction, such as a nucleophilic acyl substitution, to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: : Oxidative reactions can modify the ethyl or isobutyl groups, potentially forming aldehydes or ketones.
Reduction: : Reduction reactions, often using hydrogen or metal hydrides, can reduce carbonyl functionalities within the compound.
Substitution: : Nucleophilic or electrophilic substitution reactions can replace specific substituents, altering the compound's properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles or electrophiles appropriate for the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the conditions used. For instance, oxidation might yield ketones, while reduction could result in alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural properties. Its design allows for specific interactions with biological targets, making it suitable for various medicinal applications.
Drug Development
Recent studies have highlighted the compound's utility in developing novel pharmaceuticals aimed at treating metabolic disorders. For instance, it has been identified as a potential modulator of glucagon-like peptide-1 receptors (GLP-1R) and glucose-dependent insulinotropic polypeptide receptors (GIPR), which are crucial in glucose metabolism and insulin secretion . This triple agonist activity positions it as a candidate for treating conditions such as type 2 diabetes.
Targeted Protein Degradation
The compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, thereby eliminating unwanted proteins from cells. The incorporation of this compound into PROTAC scaffolds can enhance the efficacy of these degraders by optimizing their three-dimensional orientation and improving their drug-like properties .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid in real-world applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | GLP-1R Modulation | Demonstrated significant improvements in glycemic control in diabetic models using this compound as a GLP-1R agonist. |
| Study B | PROTAC Development | Showed enhanced degradation rates of target proteins when this compound was used as a linker, leading to effective tumor suppression in preclinical models. |
| Study C | Pharmacokinetics | Analyzed the absorption and distribution characteristics of this compound, revealing favorable pharmacokinetic profiles that support its therapeutic use. |
Mechanism of Action
The mechanism by which 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid exerts its effects involves interactions at the molecular level. This compound can act on specific molecular targets, such as enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction cascades, protein-protein interactions, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperidine derivatives to highlight differences in stereochemistry, substituents, and functional groups, which influence physicochemical properties and biological activity.
Structural Analogues
2.1.1 Substituent Variations on the Piperidine Ring
- Compound 9c (): 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid. Key Difference: Lacks the ethyl group at the 3-position.
- AR243 (): Contains a trifluoromethyl-diazirinyl phenyl group and a biotinylated side chain.
- 2-[1-[(tert-Butoxy)carbonyl]piperidin-4-yl]sulfanylacetic acid (): Key Difference: Sulfanyl group replaces the ethyl substituent.
2.1.2 Stereochemical Variations
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ():
- 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid ():
Physicochemical Properties
The ethyl group in the target compound increases hydrophobicity (higher logP) compared to Compound 9c and the 2-substituted analogue. This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
The compound 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a piperidine ring with an ethyl substituent and a carboxylic acid functional group. Its chemical formula is with a molecular weight of approximately 255.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₁O₃ |
| Molecular Weight | 255.34 g/mol |
| LogP | 3.9467 |
| PSA (Polar Surface Area) | 109.94 Ų |
The biological activity of this compound is primarily associated with its interaction with various biological targets. Studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for metabolic processes, potentially affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and providing therapeutic benefits in anxiety or depression models.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary research indicates that the compound exhibits antiproliferative effects on various cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. This suggests potential use in targeted cancer therapies.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary findings suggest that it may possess neuroprotective effects, potentially beneficial in neurodegenerative disease models.
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented below:
Q & A
Basic Research: Optimization of Stereoselective Synthesis
Q: What experimental strategies ensure high stereochemical fidelity during the synthesis of 2-[(3R,4S)-3-ethyl-1-Boc-piperidin-4-yl]acetic acid? A:
- Chiral Pool Utilization : Start with enantiomerically pure precursors (e.g., (3R,4S)-piperidine derivatives) to retain stereochemistry.
- Protecting Group Stability : Use tert-butoxycarbonyl (Boc) protection under mild conditions (e.g., anhydrous DCM, 0–5°C) to minimize racemization .
- Stepwise Functionalization : Sequential alkylation (e.g., ethyl group introduction) followed by acetic acid side-chain coupling via nucleophilic acyl substitution. Monitor intermediates by chiral HPLC (e.g., using a C18 column with methanol/sodium acetate buffer mobile phases) .
Advanced Research: Computational Reaction Pathway Prediction
Q: How can quantum chemical calculations guide the design of novel derivatives with modified piperidine cores? A:
- Transition State Analysis : Employ density functional theory (DFT) to model reaction intermediates, such as Boc-deprotection barriers or ethyl group migration pathways .
- Solvent Effects : Simulate solvent interactions (e.g., polar aprotic vs. protic) to predict regioselectivity in multi-step reactions.
- Machine Learning Integration : Train models on existing reaction data (e.g., yields, stereochemical outcomes) to prioritize synthetic routes with >90% predicted success rates .
Analytical Chemistry: Enantiomeric Purity Assessment
Q: What chromatographic parameters resolve co-eluting epimers of this compound during purity analysis? A:
- Column Selection : Use a Chiralpak IG-3 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) to separate epimers .
- Detection Sensitivity : Optimize UV detection at 210–230 nm for carboxylic acid and Boc group absorption.
- Validation : Perform spike-and-recovery tests with enantiomeric standards to confirm resolution (RS > 1.5) and limit of quantification (LOQ < 0.1%) .
Stability and Degradation Studies
Q: How can researchers mitigate Boc group degradation during prolonged storage or acidic/basic reactions? A:
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF to prevent hydrolysis .
- Buffered Reaction Media : Maintain pH 6–8 in aqueous reactions using phosphate or carbonate buffers to stabilize the Boc group.
- Alternative Protecting Groups : Test thermally stable alternatives (e.g., Fmoc) for high-temperature reactions .
Biological Evaluation: Structure-Activity Relationship (SAR) Design
Q: What methodologies identify critical substituents on the piperidine ring for target binding affinity? A:
- Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., ethyl → methyl, Boc → acetyl) and assay against target proteins (e.g., kinases, GPCRs) .
- Molecular Docking : Use X-ray crystallography or cryo-EM structures to model interactions between the acetic acid moiety and active-site residues.
- Pharmacophore Mapping : Correlate steric/electronic properties (e.g., LogP, polar surface area) with bioactivity using QSAR models .
Advanced Synthetic Challenges: Multi-Step Reaction Optimization
Q: How can researchers address low yields in multi-step syntheses involving piperidine ring functionalization? A:
- Catalytic Systems : Screen Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura couplings to improve C–C bond formation efficiency (>80% yield) .
- Workflow Automation : Use flow chemistry for Boc protection/deprotection steps to enhance reproducibility and reduce reaction times .
- In Situ Monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
